molecular formula C10H19Cl B8815779 (1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane CAS No. 28953-96-0

(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane

Cat. No.: B8815779
CAS No.: 28953-96-0
M. Wt: 174.71 g/mol
InChI Key: OMLOJNNKKPNVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane is an organic compound with the molecular formula C10H19Cl. It is a chlorinated derivative of cyclohexane, featuring an isopropyl group and a methyl group as substituents. This compound is often used as a building block in organic synthesis due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane can be synthesized through the chlorination of 2-isopropyl-5-methylcyclohexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of 1-chloro-2-isopropyl-5-methylcyclohexane may involve large-scale chlorination processes using continuous flow reactors. This method ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: The compound is used in studies involving the interaction of chlorinated hydrocarbons with biological systems.

    Medicine: Research into its potential pharmacological properties is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-isopropyl-5-methylcyclohexane involves its reactivity as an alkyl halide. The chlorine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. These reactions are crucial in organic synthesis, allowing the formation of various functional groups and molecular structures .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methylcyclohexane
  • 1-Chloro-2-isopropylcyclohexane
  • 1-Chloro-3-isopropyl-5-methylcyclohexane

Uniqueness

(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both isopropyl and methyl groups provides steric hindrance, affecting the compound’s conformational stability and reactivity compared to other chlorinated cyclohexanes .

Properties

CAS No.

28953-96-0

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

2-chloro-4-methyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3

InChI Key

OMLOJNNKKPNVKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)Cl)C(C)C

Origin of Product

United States

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